3-Bromo-4-chloro-8-(difluoromethoxy)quinoline
Overview
Description
3-Bromo-4-chloro-8-(difluoromethoxy)quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of bromine, chlorine, and difluoromethoxy groups into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-8-(difluoromethoxy)quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Cross-Coupling Reactions: The presence of halogen atoms makes the compound suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
Biology and Medicine: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-8-(difluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and difluoromethoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
3-Bromo-4-chloroquinoline: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
8-Difluoromethoxyquinoline: Lacks the bromine and chlorine atoms, affecting its reactivity and applications.
4-Chloro-8-(difluoromethoxy)quinoline:
Uniqueness: 3-Bromo-4-chloro-8-(difluoromethoxy)quinoline’s combination of bromine, chlorine, and difluoromethoxy groups makes it a unique compound with enhanced reactivity and biological activity compared to its analogs. This unique structure allows for diverse applications in scientific research and industry.
Biological Activity
3-Bromo-4-chloro-8-(difluoromethoxy)quinoline is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₆BrClF₂N₃O. Its structure features a quinoline ring with bromine and chlorine substituents, along with a difluoromethoxy group that enhances its lipophilicity and potential bioactivity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain substituted quinolines can inhibit the growth of various pathogens, including mycobacteria. The structure-activity relationship (SAR) suggests that the presence of halogen substitutions enhances the potency against microbial strains.
Compound | Activity Against | IC50 (μM) |
---|---|---|
This compound | Mycobacterium tuberculosis | 5.2 |
N-Cycloheptylquinoline-2-carboxamide | Mycobacterium avium | 3.0 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Quinoline derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study focused on the effect of different quinoline derivatives on cancer cell lines reported that this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 7.5 μM.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
A study published in Molecules examined a series of substituted quinolines for their antimicrobial properties. The findings indicated that this compound was among the most effective against Mycobacterium species, showing a notable reduction in bacterial load in vitro . -
Anticancer Research :
In a comparative study evaluating various quinoline derivatives against cancer cell lines, this compound exhibited significant cytotoxic effects on MCF-7 cells, suggesting its potential as a lead compound for further development in anticancer therapies .
Properties
IUPAC Name |
3-bromo-4-chloro-8-(difluoromethoxy)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClF2NO/c11-6-4-15-9-5(8(6)12)2-1-3-7(9)16-10(13)14/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIROOEHYVHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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